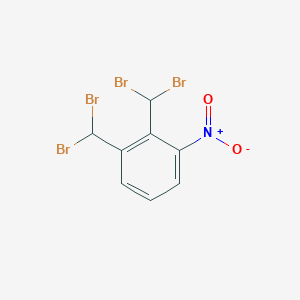
1,2-Bis(dibromomethyl)-3-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(dibromomethyl)-3-nitrobenzene is an organic compound with the molecular formula C8H6Br4NO2 It is a derivative of benzene, where two hydrogen atoms are replaced by dibromomethyl groups and one hydrogen atom is replaced by a nitro group
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(dibromomethyl)-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 1,2-bis(methyl)-3-nitrobenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl groups, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to achieve high purity.
化学反应分析
Types of Reactions
1,2-Bis(dibromomethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl groups can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The dibromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), room temperature or mild heating.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions, room temperature or mild heating.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1,2-bis(dibromomethyl)-3-aminobenzene.
Oxidation: 1,2-bis(formyl)-3-nitrobenzene or 1,2-bis(carboxy)-3-nitrobenzene.
科学研究应用
1,2-Bis(dibromomethyl)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its dibromomethyl groups are versatile functional groups that can undergo various transformations.
Materials Science: The compound can be used in the development of new materials with specific properties, such as flame retardants or polymers.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Biological Studies: The compound can be used to study the effects of brominated and nitroaromatic compounds on biological systems.
作用机制
The mechanism of action of 1,2-bis(dibromomethyl)-3-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the dibromomethyl groups act as electrophilic centers that can be attacked by nucleophiles. In reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. The molecular targets and pathways involved in these reactions vary depending on the specific conditions and reagents used.
相似化合物的比较
1,2-Bis(dibromomethyl)-3-nitrobenzene can be compared with other similar compounds such as:
1,2-Bis(dibromomethyl)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.
1,2-Bis(dibromomethyl)-4-nitrobenzene: The position of the nitro group affects the compound’s reactivity and the types of reactions it can undergo.
1,2-Bis(bromomethyl)-3-nitrobenzene: Contains bromomethyl groups instead of dibromomethyl groups, leading to different reactivity and applications.
属性
CAS 编号 |
184026-01-5 |
|---|---|
分子式 |
C8H5Br4NO2 |
分子量 |
466.75 g/mol |
IUPAC 名称 |
1,2-bis(dibromomethyl)-3-nitrobenzene |
InChI |
InChI=1S/C8H5Br4NO2/c9-7(10)4-2-1-3-5(13(14)15)6(4)8(11)12/h1-3,7-8H |
InChI 键 |
IBUSQAGSVWPMPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(Br)Br)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


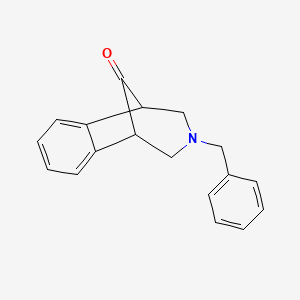
![7-[4-fluorophenyl]-6-isopropyl)-2-(N-Methyl-N-MethylSulfonyl amino)pyrimidine-5-yl]-(3R)-3-(terbutyldimethylsilyloxy)-5-oxo-6E-heptane acid,Methyl ester](/img/structure/B14782717.png)
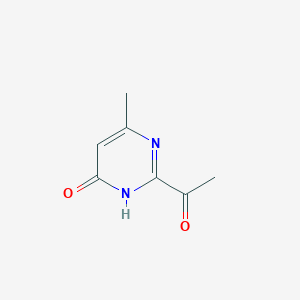

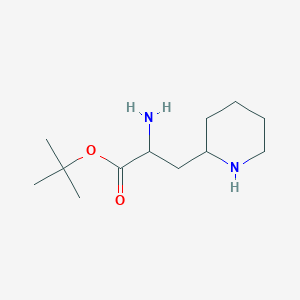
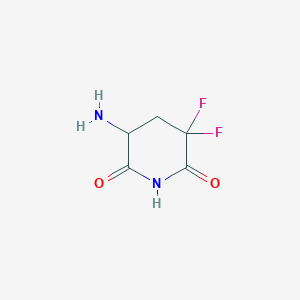
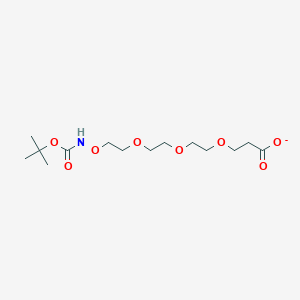
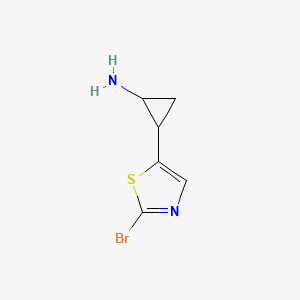

![3-Iodo-1,7-dimethyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B14782767.png)

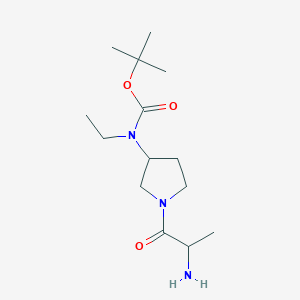
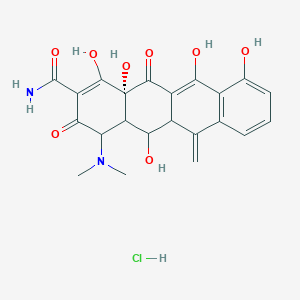
![2-amino-N-[(1-methylpiperidin-3-yl)methyl]propanamide](/img/structure/B14782795.png)
